molecular formula C7H8N6 B12901172 N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide

N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide

Cat. No.: B12901172
M. Wt: 176.18 g/mol
InChI Key: FNGKLGSFWSNWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Aminoimidazo[1,2-a]pyrazine-2-carboximidamide is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and anticancer agent discovery . The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug development, known for its versatility and wide range of biological activities . Researchers are particularly focused on developing novel synthetic methods, such as the efficient Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), to create derivatives with structural variations for enhanced biological evaluation . This compound serves as a key intermediate for the synthesis of more complex molecules aimed at overcoming challenges in cancer treatment, such as drug resistance and low specificity . Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties . Advanced analytical techniques, including X-ray crystallography (XRD), Hirshfeld surface analysis (HSA), and Density Functional Theory (DFT) calculations, are employed to confirm its molecular structure, intermolecular interactions, and electronic properties to guide rational drug design . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8N6

Molecular Weight

176.18 g/mol

IUPAC Name

N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide

InChI

InChI=1S/C7H8N6/c8-7(12-9)5-4-13-2-1-10-3-6(13)11-5/h1-4H,9H2,(H2,8,12)

InChI Key

FNGKLGSFWSNWGL-UHFFFAOYSA-N

Isomeric SMILES

C1=CN2C=C(N=C2C=N1)/C(=N/N)/N

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C(=NN)N

Origin of Product

United States

Preparation Methods

Cyclization via α-Bromoketone and Amino Acid Derivatives

A common approach to constructing the imidazo[1,2-a]pyrazine core involves alkylation of N-protected amino acids with α-bromoketones, followed by cyclization of the resulting keto esters. This method is well-documented in synthetic organic chemistry literature and has been applied to related imidazo[1,2-a]pyrazine derivatives.

  • Procedure : The N-protected amino acid is reacted with an α-bromoketone under basic conditions to form an intermediate keto ester.
  • Cyclization : Heating or treatment with a suitable cyclization agent induces ring closure to form the imidazo[1,2-a]pyrazine scaffold.
  • Outcome : This method yields the core heterocycle with functional groups positioned for further modification.

This approach was detailed in a doctoral thesis focusing on imidazo[1,2-a]pyrazine synthesis for biological evaluation, highlighting its efficiency and adaptability for various substitutions.

Introduction of the Carboximidamide Group

The carboximidamide moiety at the 2-position is typically introduced by converting a corresponding ester or nitrile precursor into the amidine functionality.

  • Method : Treatment of the ester or nitrile intermediate with reagents such as amidine hydrochlorides or by direct amidination using reagents like ammonium salts under acidic or basic conditions.
  • Example : Reduction of nitro groups to amino groups followed by coupling with carbimidothioate derivatives has been reported to yield carboximidamide functionalities in related thiophene systems, which can be adapted for imidazo[1,2-a]pyrazine derivatives.

Amination to Form N'-Amino Substituent

The N'-amino group is introduced by reduction or substitution reactions on nitro or other precursor groups.

  • Reduction : Nitro groups on the aromatic ring or heterocycle are reduced quantitatively to amino groups using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
  • Substitution : Amino groups can also be introduced via nucleophilic substitution on halogenated intermediates.

This step is crucial for obtaining the final this compound compound with the desired biological activity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Alkylation of N-protected amino acid with α-bromoketone Base, anhydrous solvent, inert atmosphere Intermediate keto ester Precursor for cyclization
2 Cyclization Heating or cyclization agent Imidazo[1,2-a]pyrazine core Core heterocycle formation
3 Amidination Amidine salts or carbimidothioate coupling Carboximidamide derivative Introduction of carboximidamide group
4 Reduction/Amination Pd/C catalyst, H2 atmosphere This compound Final amino substitution

Detailed Research Findings and Analysis

  • Yields and Purity : Reported yields for intermediate steps range from 46% to 87%, with purification typically achieved by column chromatography. The final product is characterized by NMR and mass spectrometry to confirm structure and purity.
  • Reaction Conditions : Low temperatures (e.g., −78 °C) are often employed during sensitive alkylation steps to control reactivity and selectivity. Hydrogenation is performed at room temperature over extended periods (e.g., 24 hours) to ensure complete reduction.
  • Scalability : The described methods are amenable to scale-up, given the use of common reagents and standard laboratory techniques.
  • Versatility : The synthetic route allows for modification of substituents on the imidazo[1,2-a]pyrazine core, enabling structure-activity relationship studies for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Applications

a. Neurological Disorders

Research has identified imidazo[1,2-a]pyrazines as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are crucial in the modulation of synaptic transmission and plasticity. Compounds derived from this scaffold have shown promise in treating neurological conditions such as epilepsy by providing seizure protection in animal models .

b. Cancer Immunotherapy

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway involved in immune response. One derivative demonstrated significant inhibitory activity against ENPP1 with an IC50 value as low as 5.70 nM, enhancing the efficacy of anti-PD-1 antibodies in tumor growth inhibition and survival rates in murine models . This suggests a promising avenue for cancer treatment strategies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide involves various chemical reactions that allow for modifications at different positions on the imidazo ring. The structure-activity relationship studies indicate that specific substitutions can enhance biological activity and selectivity towards targeted receptors or enzymes. For instance, optimizing the C-8 position on the imidazo ring has been shown to improve receptor occupancy and pharmacokinetic properties, leading to better therapeutic outcomes .

Case Studies

a. Seizure Protection Models

In one study, imidazo[1,2-a]pyrazine derivatives were tested for their ability to protect against seizures induced by pentylenetetrazole in animal models. The results indicated that certain derivatives not only provided robust seizure protection but also maintained efficacy upon chronic administration, highlighting their potential for long-term therapeutic use in epilepsy management .

b. Antitumor Efficacy with Immune Modulation

Another case study examined the effects of an ENPP1 inhibitor derived from imidazo[1,2-a]pyrazine on tumor growth in combination with immune checkpoint inhibitors. The findings showed a significant reduction in tumor size and improved survival rates when combined with anti-PD-1 therapy, suggesting that these compounds could enhance the effectiveness of existing cancer treatments through immune modulation .

Data Summary Table

Application AreaCompound/DerivativeMechanismObservations
Neurological DisordersImidazo[1,2-a]pyrazine derivativesAMPAR modulationEffective seizure protection in animal models
Cancer ImmunotherapyENPP1 inhibitorsEnhances STING pathway activationSignificant tumor growth inhibition observed
SynthesisThis compoundStructural modifications improve activitySAR studies demonstrate enhanced selectivity

Mechanism of Action

The mechanism of action of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of imidazo-pyrazine derivatives, which share structural motifs but differ in substituents and pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents Molecular Weight Key Pharmacological Activity Reference
N'-Aminoimidazo[1,2-a]pyrazine-2-carboximidamide Imidazo[1,2-a]pyrazine Carboximidamide (-C(=NH)NH₂) ~250–300 (est.) Antimicrobial (theoretical)
N'-Hydroxy-2-pyrazinecarboximidamide Pyrazine Amidoxime (-C(=NOH)NH₂) 138.13 Intermediate for antimalarials
RU 239 (N9-imidazobenzimidazole) Imidazo[1,2-a]benzimidazole Methyl, trifluoromethoxy benzyl 433.3 Intraocular pressure (IOP) reduction
RU 576 (N1-imidazobenzimidazole) Imidazo[1,2-a]benzimidazole Substituted benzyl 485.4 Moderate IOP reduction at 0.2%
6-Methyl-2-nitroimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Methyl, nitro, benzyloxy ~350 (est.) Antiparasitic (hypothetical)

Key Differences in Pharmacological Activity

Intraocular Pressure (IOP) Modulation

  • RU 239 (imidazobenzimidazole derivative): At 0.1% concentration, it reduced IOP by 23.79% in rats, with higher efficacy at lower concentrations .

Antimicrobial and Antimalarial Potential

  • N'-Hydroxy-2-pyrazinecarboximidamide : Used as a synthetic intermediate for antimalarial agents, highlighting the role of amidoxime groups in targeting parasitic enzymes .
  • 6-Methyl-2-nitroimidazo[1,2-a]pyrazine : Nitro groups enhance redox activity, a feature exploited in antiparasitic prodrugs .
  • This compound: The amino and carboximidamide groups may improve binding to microbial targets like dihydrofolate reductase, though empirical data is needed .

Biological Activity

N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their nitrogen-rich heterocyclic structures. These compounds exhibit a variety of pharmacological activities attributed to their ability to interact with multiple biological targets.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound acts as a QcrB inhibitor, disrupting electron transport in bacterial cells, which is crucial for ATP synthesis .
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values indicating potent activity against A549 (lung cancer) and BEL-7402 (liver cancer) cell lines .
  • Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, highlighting its potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the imidazo[1,2-a]pyrazine structure significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of certain functional groups on the pyrazine ring enhances the compound's binding affinity to target proteins involved in disease processes.
  • Ring Modifications : Alterations to the nitrogen atoms within the heterocyclic framework can improve selectivity and potency against specific biological targets .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/EC50 ValuesReference
AntimicrobialMycobacterium tuberculosisIC50 = 0.5 µM
AnticancerA549 (lung cancer)IC50 = 7.8 µM
BEL-7402 (liver cancer)IC50 = 9.4 µM
Anti-inflammatoryPro-inflammatory cytokinesEC50 = 25 µM

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 7.8 µM against A549 cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, the compound demonstrated a marked reduction in TNF-α secretion, indicating its role in modulating inflammatory responses .
  • Antimicrobial Efficacy : The compound was tested against Mycobacterium tuberculosis and displayed effective inhibition with an IC50 value of 0.5 µM, confirming its potential as a therapeutic agent for tuberculosis .

Q & A

Basic: What are the optimal synthetic routes for N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide derivatives in academic research?

The synthesis of these derivatives often employs microwave-assisted methods to accelerate condensation reactions between imidazoline acids and amines. For example, a two-step protocol involves (1) treating a precursor with ammonia, Cu₂O, and K₂CO₃ under microwave irradiation, followed by (2) hydrolysis with NaOH to yield the carboxylic acid intermediate . Multi-component reactions (e.g., aldehydes, isonitriles, and 2-aminopyrazines) catalyzed by iodine or p-toluenesulfonic acid are also efficient, producing 3-amino-substituted derivatives in one pot at room temperature .

Basic: How are imidazo[1,2-a]pyrazine derivatives characterized structurally in academic settings?

Structural elucidation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–9.4 ppm) and imidazole NH groups (δ ~9.9 ppm) .
  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1630–1650 cm⁻¹, while NH vibrations are observed at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., m/z 365.28 [M+H]⁺ for iodophenyl derivatives) .
    X-ray crystallography further resolves π-stacking and hydrogen-bonding interactions critical for molecular packing .

Basic: What in vitro models are used to evaluate the antimicrobial activity of this compound derivatives?

Standard protocols include:

  • Broth Microdilution : Minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values ranging from 8–64 µg/mL for active derivatives .
  • Agar Diffusion : Zone-of-inhibition measurements for antifungal activity (e.g., against C. albicans) .
  • Structure-Activity Relationship (SAR) : Substitutions like 4-nitrophenyl or pyridyl groups enhance potency by improving membrane penetration .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar derivatives?

Contradictions often arise from subtle structural differences. Strategies include:

  • Comparative SAR : Systematically varying substituents (e.g., nitro vs. amino groups) to assess their impact on bioactivity .
  • Crystallographic Analysis : Identifying intermolecular interactions (e.g., C–H⋯π bonds) that influence binding to biological targets .
  • Computational Modeling : Docking studies to predict binding affinities with enzymes like phosphodiesterases or viral proteases .

Advanced: What strategies improve the yield and selectivity of multi-component reactions for imidazo[1,2-a]pyrazine synthesis?

  • Catalyst Optimization : Iodine catalysis enhances regioselectivity in cyclization steps, reducing byproducts like pyridine derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in microwave-assisted reactions .
  • Temperature Control : Room-temperature reactions with p-toluenesulfonic acid minimize side reactions while maintaining yields >70% .

Advanced: How do substituents on the pyrazine ring influence the pharmacological profile of these compounds?

  • Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups at the 4-position enhance antiviral activity by stabilizing interactions with viral capsid proteins (e.g., IC₅₀ < 1 µM for rhinovirus inhibitors) .
  • Amino Groups : Improve water solubility and antimicrobial efficacy via hydrogen bonding with bacterial enzymes .
  • Halogenation : Bromine at the 5-position increases cardiac-stimulating activity by elevating cyclic AMP levels in atrial tissue .

Advanced: What in vivo models are appropriate for assessing the cardiac effects of imidazo[1,2-a]pyrazine derivatives?

  • Isolated Atria Assays : Measure chronotropic (heart rate) and inotropic (contraction force) effects. For example, 5-bromo derivatives increase atrial cyclic AMP by 300%, mimicking phosphodiesterase inhibition .
  • Antibronchospastic Models : Guinea pig trachea assays evaluate smooth muscle relaxation, correlating with PDE4 inhibition .

Advanced: How can crystallographic data inform the design of imidazo[1,2-a]pyrazine derivatives with enhanced bioactivity?

  • Intermolecular Interactions : Crystal structures reveal that C–H⋯N hydrogen bonds and π-stacking stabilize ligand-receptor complexes .
  • Conformational Rigidity : Planar imidazo-pyrazine cores improve binding to flat enzymatic active sites (e.g., LIMK1 kinase inhibitors) .
  • Solvent Channels : Analysis of packing motifs guides modifications to enhance solubility without disrupting bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.